molecular formula C8H17O5P B051231 Methyl 5-dimethoxyphosphorylpentanoate CAS No. 117917-78-9

Methyl 5-dimethoxyphosphorylpentanoate

Cat. No.: B051231
CAS No.: 117917-78-9
M. Wt: 224.19 g/mol
InChI Key: MLNVYQMAHFQICS-UHFFFAOYSA-N
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Description

Methyl 5-dimethoxyphosphorylpentanoate is an organic compound with the molecular formula C10H21O5P It is a phosphorylated ester, which means it contains a phosphate group attached to an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-dimethoxyphosphorylpentanoate typically involves the esterification of 5-dimethoxyphosphorylpentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-dimethoxyphosphorylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-dimethoxyphosphorylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorylated compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Research is ongoing to explore its potential as a prodrug or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which Methyl 5-dimethoxyphosphorylpentanoate exerts its effects is primarily through its phosphorylated ester group. This group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a phosphate donor in enzymatic reactions, influencing various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-dimethylphosphorylpentanoate
  • Ethyl 5-dimethoxyphosphorylpentanoate
  • Methyl 5-diethoxyphosphorylpentanoate

Uniqueness

Methyl 5-dimethoxyphosphorylpentanoate is unique due to its specific ester and phosphate group configuration, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles and suitability for specific reactions or applications.

Properties

IUPAC Name

methyl 5-dimethoxyphosphorylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-11-8(9)6-4-5-7-14(10,12-2)13-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNVYQMAHFQICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378702
Record name Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117917-78-9
Record name Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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